3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde
Description
Properties
CAS No. |
648915-98-4 |
|---|---|
Molecular Formula |
C9H4BrFO2 |
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H |
InChI Key |
ZFYJQVYIWJUKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=C2Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 2-fluorobenzofuran followed by formylation to introduce the aldehyde group at the 6-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-2-fluorobenzofuran-6-carboxylic acid.
Reduction: 3-Bromo-2-fluorobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-fluorobenzofuran-6-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde is largely dependent on its interactions with biological targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride () shares a benzofuran core with the target compound but differs significantly in substituents and functional groups:
| Feature | 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde | (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride |
|---|---|---|
| Substituents | - Br (position 3) | - Br (position 2) |
| - F (position 2) | - Phenyl (position 3) | |
| - Aldehyde (position 6) | - Hydroxy (position 6) | |
| Additional Groups | None | - Dimethylazanium-methyl (position 7) |
| - Chloride counterion | ||
| Molecular Formula | C₉H₄BrFO₂ | C₁₇H₁₇BrClNO₂ |
| Molecular Weight | ~242.9 g/mol | ~382.35 g/mol |
| Key Functional Groups | Aldehyde, halogens | Hydroxy, quaternary ammonium, halogens, phenyl |
Data Tables
Table 1: Structural and Functional Comparison
| Parameter | This compound | (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride |
|---|---|---|
| Molecular Formula | C₉H₄BrFO₂ | C₁₇H₁₇BrClNO₂ |
| Molecular Weight | 242.9 g/mol | 382.35 g/mol |
| Substituent Positions | Br (3), F (2), CHO (6) | Br (2), C₆H₅ (3), OH (6), (CH₂)N⁺(CH₃)₂ (7) |
| Key Reactivity | Aldehyde-mediated condensations | Hydroxy hydrogen bonding, ammonium-ion interactions |
| Potential Applications | Organic synthesis, ligand design | Bioactive molecules, ion-channel modulators |
Table 2: Inferred Physicochemical Properties
| Property | This compound | (2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride |
|---|---|---|
| Solubility | Organic solvents (e.g., DCM, acetone) | Polar solvents (e.g., water, methanol) |
| Melting Point | Not available | Likely >200°C (due to ionic nature) |
| Stability | Air-sensitive (aldehyde oxidation) | Stable as a crystalline salt |
Notes
Limitations of Evidence : Direct data on this compound are absent in the provided sources. Comparisons are based on structural analogs like the compound in and general chemical principles.
Synthesis Pathways : The target compound may be synthesized via bromination/fluorination of a benzofuran precursor followed by formylation. The analog likely involves Friedel-Crafts alkylation and quaternization.
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